4-Chloro-5-iodoquinoline-3-carbonitrile
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Overview
Description
4-Chloro-5-iodoquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by the presence of chlorine and iodine atoms on the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds with diverse applications in chemistry, biology, and medicine due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-iodoquinoline-3-carbonitrile typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Halogenation: Chlorination and iodination are achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using chlorine gas or a chlorinating agent like N-chlorosuccinimide, while iodination can be done using iodine or an iodinating agent like iodine monochloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Chlorine gas, iodine, potassium cyanide, and various electrophilic and nucleophilic reagents.
Major Products Formed:
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
4-Chloro-5-iodoquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-5-iodoquinoline-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
4-Chloro-7-iodoquinoline-3-carbonitrile
4-Chloro-6-iodoquinoline-3-carbonitrile
4-Chloro-5-iodoquinoline-2-carbonitrile
Uniqueness: 4-Chloro-5-iodoquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity. The presence of both chlorine and iodine atoms at specific positions enhances its potential for diverse chemical transformations and applications.
Properties
IUPAC Name |
4-chloro-5-iodoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-8-3-1-2-7(12)9(8)10/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEMAODKLFSOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)I)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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